molecular formula C26H23F3N4O6S B022447 Tosufloxacin tosylate CAS No. 115964-29-9

Tosufloxacin tosylate

Cat. No. B022447
M. Wt: 576.5 g/mol
InChI Key: CSSQVOKOWWIUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Tosufloxacin tosylate involves several chemical transformations starting from ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. The process includes condensation with triethyl orthoformate, displacement with 2,4-difluoroaniline, cyclization, further condensation with 3-aminopyrrolidine, hydrolysis, and finally, tosylate formation. This synthesis pathway achieves an overall yield of 72.6% (L. Ming, 2003).

Molecular Structure Analysis

The molecular structure of Tosufloxacin tosylate is characterized by a complex arrangement that includes a fluoroquinolone core with a piperazinyl ring and a tosylate group. This structure contributes to its high antibacterial activity and pharmacokinetic properties. Quantum chemical calculations have been performed on boron complexes with Tosufloxacin, suggesting potential for further chemical and pharmacological exploration (K. Sayın & Duran Karakaş, 2017).

Chemical Reactions and Properties

Tosufloxacin tosylate interacts with various substances in multi-spectroscopic studies, demonstrating complex chemical behavior. For instance, it forms complexes with Terbium(III) ions, emitting characteristic fluorescence, a property that has been exploited for analytical applications (Cui Hua-l, 2013).

Physical Properties Analysis

The physical properties of Tosufloxacin tosylate, such as solubility and dissolution rate, have been significantly improved by forming inclusion complexes with hydroxypropyl-β-cyclodextrin. This modification enhances its applicability in pharmaceutical formulations, making the drug more effective (Jianfei Sun et al., 2019).

Chemical Properties Analysis

Studies on Tosufloxacin tosylate's interaction with bovine serum albumin (BSA) reveal insights into its chemical properties, including binding mechanisms and effects on protein conformation. These interactions are essential for understanding the drug's behavior in biological systems (Feng-yu Deng & Y. Liu, 2012).

Scientific Research Applications

  • Binding to Bovine Serum Albumin : Deng, Liu (2012) found that Tosufloxacin tosylate binds to bovine serum albumin through electrostatic interaction, impacting the protein's structure (Feng-yu Deng & Y. Liu, 2012).

  • Improving Solubility and Maintaining Antibacterial Effect : Sun et al. (2019) reported that an inclusion complex of Tosufloxacin tosylate significantly enhances its solubility and dissolution while maintaining its antibacterial properties (Jianfei Sun et al., 2019).

  • Prodrug Development : Chu et al. (1990) synthesized A-71497, a derivative of Tosufloxacin, which shows increased water solubility and effectiveness against bacterial infections (D. Chu et al., 1990).

  • Clinical Efficacy in Otorhinolaryngological Infections : A study by Kanaya et al. (1993) demonstrated that Tosufloxacin tosylate has an 85.5% clinical efficacy rate in treating otorhinolaryngological infections without adverse events or abnormal lab findings (T. Kanaya et al., 1993).

  • Broad Antibacterial Spectrum : Niki (2002) indicated that Tosufloxacin tosylate is approved for respiratory, urinary tract, hepatobiliary, and gastrointestinal infections, showing effectiveness against various pathogens, including Chlamydia trachomatis (Y. Niki, 2002).

  • Activity Against Diarrhea Pathogens : Bryan et al. (1990) found that Tosufloxacin is effective against bacterial pathogens causing diarrhea, demonstrating broad activity against gram-positive and anaerobic organisms (J. Bryan et al., 1990).

  • Preventing Secondary Infections in Haematological Malignancies : Sawada et al. (2012) reported on its potential to prevent secondary infections in patients with haematological malignancies due to its broad spectrum of activity against Gram-negative and Gram-positive bacteria (H. Sawada et al., 2012).

  • Treating Tropical Bacterial Infections : Srimuang et al. (2012) highlighted its superior activity against Salmonella, E. coli, and P. pseudomallei, suggesting its utility in treating bacterial infections in tropical regions (S. Srimuang et al., 2012).

  • Potential Use in Pneumonia Treatment : Fujishima et al. (2019) discussed its recommendation for pneumonia treatment, especially when tuberculosis cannot be excluded (Nobuhiro Fujishima et al., 2019).

Safety And Hazards

Tosufloxacin tosylate has a controversial safety profile in relation to other fluoroquinolones. It is associated with severe thrombocytopenia and nephritis, and hepatotoxicity . More detailed safety data can be found in the Safety Data Sheet .

properties

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSQVOKOWWIUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100490-36-6 (Parent)
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8047842
Record name Tosufloxacin toluenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosufloxacin tosylate

CAS RN

100490-94-6, 115964-29-9
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100490-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115964-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin tosilate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin toluenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOSUFLOXACIN TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosufloxacin tosylate
Reactant of Route 2
Reactant of Route 2
Tosufloxacin tosylate
Reactant of Route 3
Reactant of Route 3
Tosufloxacin tosylate
Reactant of Route 4
Reactant of Route 4
Tosufloxacin tosylate
Reactant of Route 5
Tosufloxacin tosylate
Reactant of Route 6
Reactant of Route 6
Tosufloxacin tosylate

Citations

For This Compound
136
Citations
F Deng, Y Liu - Journal of luminescence, 2012 - Elsevier
The interaction of tosufloxacin tosylate (TSFX) and bovine serum albumin (BSA) was studied by fluorescence spectroscopy, UV–vis spectroscopy and FT-IR spectroscopy. The results …
Number of citations: 45 www.sciencedirect.com
HL Hong, JF Sun, Y Zhang, N Zhu… - Indian Journal of …, 2019 - search.ebscohost.com
… of tosufloxacin tosylate by inclusion with hydroxypropyl-β-cyclodextrin. The tosufloxacin tosylate/… used to identify the interaction of tosufloxacin tosylate and hydroxypropyl-β-cyclodextrin. …
Number of citations: 4 search.ebscohost.com
J Sun, H Hong, N Zhu, L Han, Q Suo - Brazilian Journal of …, 2023 - SciELO Brasil
The main purpose of this work was to compare the effects of the four preparation methods on the TFLX/HP-β-CD inclusion complex. The effects of different preparation methods on the …
Number of citations: 2 www.scielo.br
B Jin, K Guo, T Zhang, T Li… - Journal of Analytical …, 2019 - downloads.hindawi.com
… is method was sufficiently sensitive to detect the 15 PGIs in the phentolamine mesylate tablet, amlodipine besylate tablet, and tosufloxacin tosylate tablet. is analytical method is a direct, …
Number of citations: 12 downloads.hindawi.com
FY Deng, CX Huang, Y Liu - Spectroscopy and Spectral …, 2014 - ingentaconnect.com
With the development of antimicrobial drugs, drug residue in animal products has a serious potential hazards for the environment and public health, it is urgent to set up drug residue …
Number of citations: 4 www.ingentaconnect.com
EJ Choi, IJ Song, KY Rhew, H Yoon - Korean Journal of Clinical …, 2015 - koreascience.kr
… the first hepatic adverse effect of tosufloxacin tosylate in a muscle … Tosufloxacin tosylate 150 mg was administered to a 57-year-… After discontinuing tosufloxacin tosylate, the levels slowly …
Number of citations: 8 koreascience.kr
X WANG, R XI, H ZHENG, H YUE… - Chinese Journal of … - manu41.magtech.com.cn
Abstract: AIM: To evaluate the bioequivalence of tosufloxacin test tablets and reference tablets in healthy Chinese volunteers. METHODS: Eighteen healthy male Chinese volunteers …
Number of citations: 2 manu41.magtech.com.cn
YD Kim, MK Kim, WR Wee, HJ Choi - Optometry and Vision …, 2014 - journals.lww.com
… In addition, the cytotoxicity of tosufloxacin tosylate also might have contributed to compromising the cornea and disturbed the corneal healing process in both cases. In particular, in the …
Number of citations: 5 journals.lww.com
J Sun, H Hong, N Zhu, L Han, Q Suo - Journal of Molecular Structure, 2019 - Elsevier
… process parameters for the preparation of the tosufloxacin tosylate/hydroxypropyl-β-cyclodextrin … by the SAS process could significantly improve the dissolution of tosufloxacin tosylate. …
Number of citations: 12 www.sciencedirect.com
J Sun, H Hong, N Zhu, L Han, Q Suo - Journal of Pharmaceutical …, 2020 - Springer
… The aim of this study was to prepare tosufloxacin tosylate (TFLX) and hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes by solution-enhanced dispersion with supercritical …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.